(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane, also known as DFH, is a bicyclic amine compound that has received significant attention in scientific research due to its potential applications in medicinal chemistry. DFH is a chiral compound, meaning that it exists in two mirror-image forms, and the (1S,4S) enantiomer has been found to have the most promising properties for drug development.
Scientific Research Applications
Synthesis and Medicinal Chemistry
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane, due to its structural uniqueness, finds extensive application in medicinal chemistry. For instance, Beinat et al. (2013) detail a practical synthesis of this compound, highlighting its significance in pharmaceutical research Beinat et al., 2013. Additionally, studies by McGuirk et al. (1992) and others have explored the compound's role in synthesizing novel antibacterial agents, particularly in veterinary medicine McGuirk et al., 1992.
Pharmaceutical Development
The compound's role in drug discovery and development is also noteworthy. Ivon et al. (2015) report its use in synthesizing optically pure carboxylic acid, a precursor for drug development Ivon et al., 2015. Furthermore, Laskar et al. (2018) discuss the synthesis of derivatives of this compound for potential antiproliferative activity against human cervical cancer cell lines, demonstrating its utility in cancer research Laskar et al., 2018.
Catalysis and Chemical Synthesis
In the realm of chemistry, the application of this compound extends to catalysis and synthesis. For example, Jordis et al. (2001) have explored its derivatives in enantioselective catalysis, indicating its versatility in chemical synthesis Jordis et al., 2001.
Crystallographic Studies
In crystallography, Britvin et al. (2017) have characterized the molecular structure of the compound, emphasizing its importance in understanding molecular interactions and design Britvin et al., 2017.
Organocatalysis
The compound's application in organocatalysis is also significant. González-Olvera et al. (2008) report its use in the enantioselective Biginelli reaction, showcasing its potential in asymmetric synthesis González-Olvera et al., 2008.
Cannabinoid Activity
In the study of cannabinoids, López-Ortíz et al. (2010) synthesized a derivative of this compound, indicating its binding and activation of cannabinoid receptors, which is crucial in the field of neuromodulation López-Ortíz et al., 2010.
Antibacterial Agent Synthesis
Additionally, its role in synthesizing other antibacterial agents is documented by Remuzon et al. (1992), who explored its efficacy against various bacteria, highlighting its potential in combating infections Remuzon et al., 1992.
Neuronal Nicotinic Receptor Studies
Li et al. (2010) have also investigated its derivatives for affinity toward alpha7 neuronal nicotinic receptors, contributing to our understanding of neural signaling Li et al., 2010.
properties
IUPAC Name |
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)4-11-3-5-1-6(11)2-10-5/h5-7,10H,1-4H2/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUDOQLVBKLJBO-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.